

Application Note: Protocol for Sphingosine-1-Phosphate (S1P) Extraction from Tissues

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Compound of Interest

Compound Name: Sphingolipid E

Cat. No.: B025489

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingosine-1-phosphate (S1P), a bioactive sphingolipid metabolite, is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes. Its roles in cell growth, differentiation, apoptosis, and immune responses make it a key target in drug development and disease research. Accurate quantification of S1P in tissues is paramount for understanding its biological functions and for the development of novel therapeutics. This document provides a detailed protocol for the extraction of S1P from tissue samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The efficiency of S1P extraction can be influenced by the tissue type and the specific protocol employed. For accurate quantification, it is crucial to use an internal standard, such as C17-S1P, to account for sample loss during extraction.^[1] Data is typically normalized to the initial tissue weight or protein concentration.^[2]

Parameter	Typical Value/Range	Tissue Type (Example)	Notes	Reference
Tissue Amount	10-50 mg	General Animal Tissues	The amount can be adjusted based on the expected lipid concentration in the tissue.	[3]
Internal Standard	10 µl of 10 µM C17-S1P in Methanol	General Animal Tissues	Added at the beginning of the homogenization process to account for extraction variability.	[3][1]
Extraction Efficiency	Close to 100% for S1P	General	When using appropriate protocols, the extraction efficiency for S1P is very high.	[3]
Resuspension Volume	100-200 µL	General	The final dried lipid extract is resuspended in a known volume for LC-MS/MS analysis.[1]	[4][1]

Experimental Protocol: Sphingosine-1-Phosphate (S1P) Extraction from Tissues

This protocol outlines a robust method for the extraction of S1P from animal tissues, adapted from established methodologies.[1]

Materials and Reagents

- Tissues: Fresh or frozen animal tissues.
- Internal Standard: C17-Sphingosine-1-Phosphate (C17-S1P) solution (e.g., 10 μ M in methanol).
- Solvents: Methanol (MeOH), Chloroform (CHCl_3), HPLC-grade.
- Acids: Hydrochloric acid (HCl), concentrated.
- Buffers: Phosphate-buffered saline (PBS), ice-cold.
- Other: Deionized water, Nitrogen gas.
- Equipment: Homogenizer (e.g., bead beater, Dounce homogenizer), centrifuge, glass centrifuge vials, glass Pasteur pipettes, sample concentrator (e.g., vacuum rotator or nitrogen evaporator).

Procedure

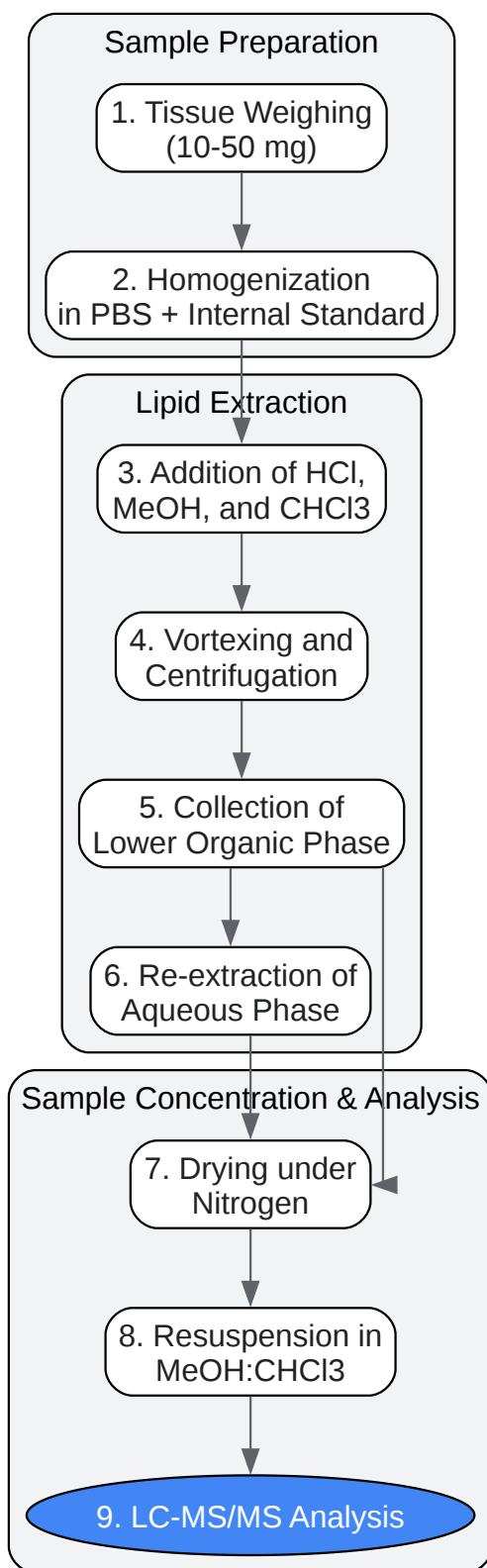
- Tissue Preparation and Homogenization:
 1. Weigh approximately 10-50 mg of frozen tissue.
 2. Place the tissue in a suitable tube for homogenization.
 3. Add 1 ml of ice-cold PBS.[\[3\]](#)
 4. Add 10 μ l of the internal standard (10 μ M C17-S1P in MeOH).[\[1\]](#)
 5. Homogenize the tissue on ice until no visible tissue fragments remain.[\[4\]](#)
 6. Transfer the homogenate to a glass centrifuge vial.[\[3\]](#)
- Lipid Extraction:
 1. To the tissue homogenate, add 300 μ l of 18.5% HCl.[\[1\]](#)

2. Add 1 ml of MeOH and 2 ml of CHCl_3 .[\[1\]](#)
 3. Vortex the mixture vigorously for 10 minutes at maximum speed.[\[1\]](#)
 4. Centrifuge the sample at 1,900 x g for 3 minutes to induce phase separation.[\[1\]](#)
 5. Carefully collect the lower organic phase (chloroform phase), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass centrifuge vial.[\[4\]](#)[\[1\]](#)
 6. To the remaining aqueous phase, add another 2 ml of CHCl_3 , vortex, and centrifuge again as in steps 2.3 and 2.4.[\[1\]](#)
 7. Combine the second lower organic phase with the first one.[\[1\]](#)
- Sample Concentration:
 1. Dry the combined organic extracts under a gentle stream of nitrogen gas or using a vacuum rotator at 60 °C for approximately 45 minutes.[\[1\]](#)
 2. Ensure the sample is completely dry.
 - Resuspension:
 1. Resuspend the dried lipid extract in 100 μl of a MeOH: CHCl_3 (4:1, v/v) solution.[\[1\]](#)
 2. Vortex the sample for 1 minute at maximum speed to ensure the lipids are fully dissolved.[\[1\]](#)
 3. Transfer the resuspended sample into an autosampler vial for LC-MS/MS analysis.
 4. Store the samples at -20 °C until analysis.[\[1\]](#)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the S1P extraction protocol from tissue samples.

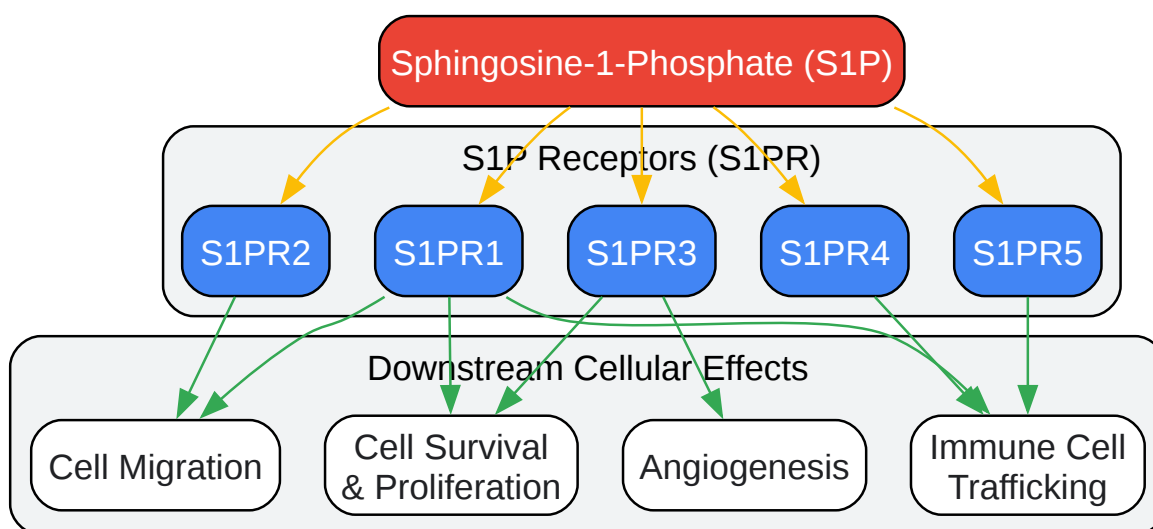


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Caption: Workflow for S1P extraction from tissues.

S1P Signaling Pathway Overview

Sphingosine-1-phosphate exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), known as S1PR1-5, initiating downstream signaling cascades.



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Caption: Overview of S1P signaling pathways.

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